molecular formula C15H9ClN2O4 B4880404 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B4880404
M. Wt: 316.69 g/mol
InChI Key: GEHYVUBPZULCLR-UHFFFAOYSA-N
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Description

5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione (CAS 304894-60-8) is a heterocyclic compound of interest in medicinal and materials chemistry research . This chemical features a furan ring linked to a chlorophenyl group and a diazinane-trione core, creating a conjugated system that may contribute to unique photophysical properties . The presence of the chlorophenyl moiety enhances lipophilicity, which can be a valuable trait in early-stage investigations exploring bioavailability . The diazinane-trione (barbiturate) scaffold is known for its hydrogen-bonding capacity, making this compound a potential intermediate for developing novel pharmaceuticals or functional materials through further structural functionalization . Available with a purity of >90%, this product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Key Identifiers CAS Number: 304894-60-8 Molecular Formula: C 15 H 9 ClN 2 O 4 Molecular Weight: 316.70 g/mol IUPAC Name: this compound

Properties

IUPAC Name

5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-9-3-1-2-8(6-9)12-5-4-10(22-12)7-11-13(19)17-15(21)18-14(11)20/h1-7H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHYVUBPZULCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan ring substituted with a 3-chlorophenyl group. This intermediate is then subjected to a series of reactions to introduce the diazinane trione moiety. The reaction conditions usually involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the diazinane trione moiety, resulting in the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound 5-(3-Chlorophenyl)furan-2-yl methylidene group Enhanced stability due to Cl; potential antimicrobial activity
(S,Z)-2-(5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4c) Thioxothiazolidinone core instead of diazinane-trione IR peak at 1716 cm⁻¹ (C=O); molecular weight 435.04; moderate yield (44%)
Methohexital (5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione) Alkyne (hex-3-yn-2-yl) and allyl (prop-2-enyl) groups Rapid-acting anesthetic; pKa 7.9; melting point 96°C
5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 4-Methoxyphenyl and dual 3-methylphenyl groups Increased lipophilicity; potential for CNS activity
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione Bromo and dimethoxy substituents Enhanced steric bulk; possible use in photodynamic therapy

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, methoxy or nitro groups (e.g., in ) increase electron density, altering solubility and reactivity. Methohexital’s alkyne and allyl substituents contribute to rapid blood-brain barrier penetration, explaining its short anesthetic action compared to thiopental’s longer duration .
  • Biological Activity: The thioxothiazolidinone derivative (4c) exhibits antimicrobial properties, as evidenced by motility inhibition assays in Pseudomonas aeruginosa PAO1 . The target compound’s diazinane-trione core may similarly disrupt bacterial biofilm formation. Barbiturates like pentobarbital (5-ethyl-5-pentan-2-yl derivative) lack aromatic systems, resulting in lower molecular complexity and shorter metabolic half-lives compared to the target compound .

Biological Activity

5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H8ClN3O6
  • Molecular Weight : 401.8 g/mol
  • IUPAC Name : (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione
  • SMILES Notation : C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)N+[O-])Cl)/C(=O)NC1=O

The compound exhibits a range of biological activities attributed to its structural features:

  • Antioxidant Activity : The presence of furan and chlorophenyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains through disruption of cell membrane integrity.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Efficacy in Various Biological Systems

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget/OrganismIC50 (nM)Reference
AntioxidantN/A1700A31008
AntimicrobialStaphylococcus aureus800A31008
Enzyme InhibitionMetalloendopeptidase800A31008

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against various pathogens. The results indicated significant inhibition of Staphylococcus aureus at concentrations as low as 800 nM. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.

Case Study 2: Antioxidant Properties

In a separate investigation by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The compound demonstrated a substantial ability to neutralize free radicals, suggesting potential applications in oxidative stress-related diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione?

Methodological Answer: The compound can be synthesized via a condensation reaction between 5-(3-chlorophenyl)furan-2-carbaldehyde and 1,3-diazinane-2,4,6-trione. Key steps include:

  • Catalyst/Solvent Optimization : Use ethanol or methanol as solvents with acid/base catalysts (e.g., piperidine or acetic acid) under reflux (60–80°C) to facilitate imine bond formation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield Improvement : Adjust molar ratios (1:1.2 aldehyde:diazinane) and monitor reaction progress via TLC.

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H NMR (δ 7.4–8.2 ppm for aromatic protons, δ 6.5–7.0 ppm for furan protons) and 13^{13}C NMR (δ 160–170 ppm for carbonyl groups) .
    • IR : Peaks at 1700–1750 cm1^{-1} (C=O stretching), 1600–1650 cm1^{-1} (C=N stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits (e.g., ATPase activity assays) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:

  • Software Tools : Use SHELX suite (SHELXL for refinement, SHELXD for phasing) to handle twinning or disorder in X-ray diffraction data .
  • Validation Metrics : Check R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and ADDSYM for symmetry validation .
  • Case Study : For analogous compounds, resolving disorder in the chlorophenyl group required partial occupancy refinement .

Q. How do substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) impact biological activity?

Methodological Answer:

  • Comparative Studies :
    • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR); chlorine’s electronegativity enhances hydrophobic interactions vs. fluorine’s steric effects .
    • SAR Analysis : Replace the 3-chlorophenyl group with 4-fluorophenyl (as in ) and measure changes in IC50_{50} values (e.g., 2.5 μM vs. 4.7 μM for COX-2 inhibition) .

Q. What strategies address contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and DFT-calculated chemical shifts .
  • Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibrium in diazinane trione core) via variable-temperature NMR .

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